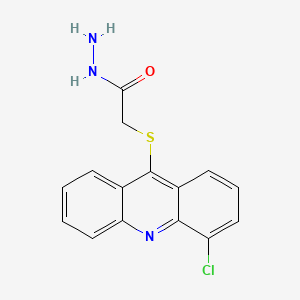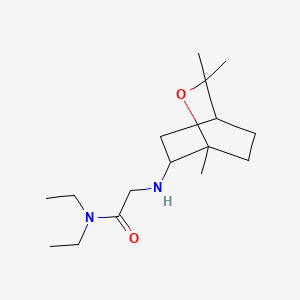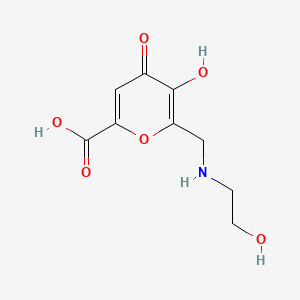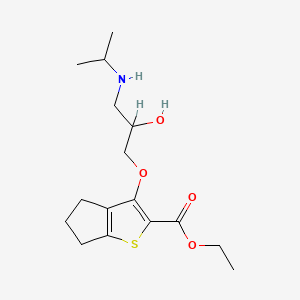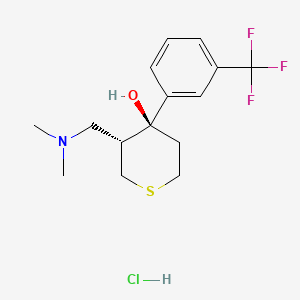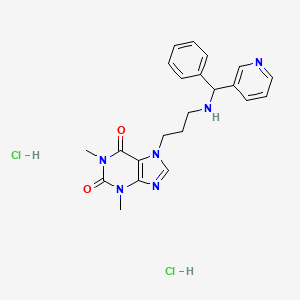
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of various substituents through reactions such as alkylation, amination, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenine: A purine base found in DNA and RNA.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- is unique due to its specific substituents and potential biological activity. Its structure allows for specific interactions with molecular targets, distinguishing it from other purine derivatives.
Propiedades
Número CAS |
110622-77-0 |
|---|---|
Fórmula molecular |
C22H26Cl2N6O2 |
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[3-[[phenyl(pyridin-3-yl)methyl]amino]propyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2.2ClH/c1-26-20-19(21(29)27(2)22(26)30)28(15-25-20)13-7-12-24-18(16-8-4-3-5-9-16)17-10-6-11-23-14-17;;/h3-6,8-11,14-15,18,24H,7,12-13H2,1-2H3;2*1H |
Clave InChI |
AITXVMMALUPJDA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(C3=CC=CC=C3)C4=CN=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


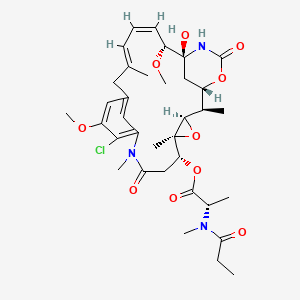

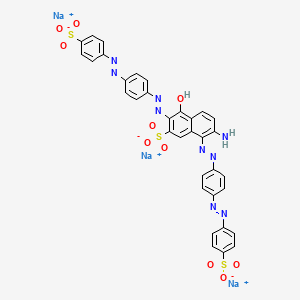
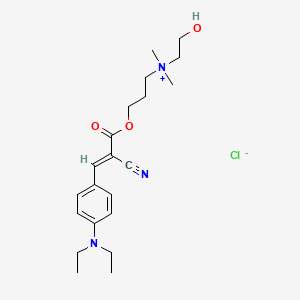
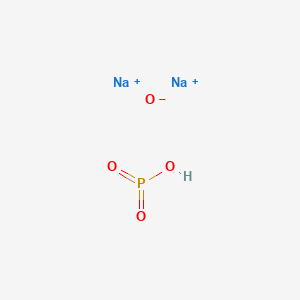
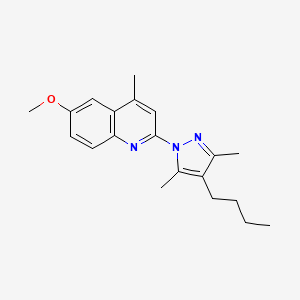
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)
